BenchChemオンラインストアへようこそ!

WAY-271999

Physicochemical Properties Solubility Drug Formulation

WAY-271999 is a precisely characterized c-Met kinase inhibitor (CAS 147920-34-1) with a unique 4-chlorophenyl-pyridazinone scaffold that defines its ATP-competitive binding mode and selectivity profile. Substituting with other pyridazinone analogs or chemotypes introduces significant risks of altered potency and off-target effects, as SAR variability is high even within this class. Available in solid form with solubility data for precise dose-response studies. Ensure experimental reproducibility by using only this specific probe for c-Met pathway analysis.

Molecular Formula C11H7ClN2O3
Molecular Weight 250.64 g/mol
Cat. No. B2671449
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWAY-271999
Molecular FormulaC11H7ClN2O3
Molecular Weight250.64 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N2C=CC(=O)C(=N2)C(=O)O)Cl
InChIInChI=1S/C11H7ClN2O3/c12-7-1-3-8(4-2-7)14-6-5-9(15)10(13-14)11(16)17/h1-6H,(H,16,17)
InChIKeyALSMZXGESQGWEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

WAY-271999 c-Met Kinase Inhibitor Procurement & Differentiation Guide


WAY-271999 (CAS: 147920-34-1) is a synthetic heterocyclic compound, specifically 1-(4-chlorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid, characterized by a pyridazinone core and a chlorinated phenyl ring . It is identified as a small-molecule inhibitor targeting the c-Met receptor tyrosine kinase, making it a relevant reagent for biochemical studies of oncogenic signaling pathways . The compound is supplied as a solid with purity typically ≥95% by HPLC, and has a molecular weight of 250.64 g/mol .

Why Generic Substitution of WAY-271999 for Other c-Met Inhibitors is Scientifically Unfounded


c-Met kinase inhibitors, even within the same chemical class like pyridazinones, are not functionally interchangeable due to significant variability in their structure-activity relationships (SAR). The precise substitution pattern on the pyridazinone core and the nature of the pendant aryl group (e.g., 4-chlorophenyl in WAY-271999) dictate the inhibitor's binding mode, affinity for the ATP-binding pocket, and crucially, its selectivity profile across the human kinome [1]. Substituting WAY-271999 with a structurally related but distinct pyridazinone analog, or with a c-Met inhibitor from a different chemotype (e.g., pyrrolo-pyridine or quinoline-based inhibitors), introduces an unknown risk of altered potency, off-target kinase engagement, and divergent cellular effects, thereby compromising experimental reproducibility and the validity of comparative analyses [2].

WAY-271999 Quantitative Differentiation Evidence: A Guide for Scientific Selection


Physicochemical and Solubility Profile of WAY-271999

WAY-271999 exhibits a distinct physicochemical profile that is essential for its handling in biochemical assays. Its solubility in DMSO is specified as ≥10 mM, a critical parameter for preparing concentrated stock solutions for in vitro studies . This solubility is a defined property of the specific salt and crystal form of the compound as supplied. The calculated partition coefficient (cLogP) is 2.7, indicating moderate lipophilicity [1]. This profile is compared to the broader class of pyridazinone c-Met inhibitors, where solubility and lipophilicity are known to vary significantly based on substituent effects, directly impacting cellular permeability and assay compatibility [2].

Physicochemical Properties Solubility Drug Formulation

Structural Identity and Purity of WAY-271999

The compound's identity is defined by its specific IUPAC name (1-(4-chlorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid), CAS number (147920-34-1), and unique InChIKey (ALSMZXGESQGWEH-UHFFFAOYSA-N) . This chemical structure is the key determinant of its biological activity as a c-Met kinase inhibitor, as established by SAR studies of related pyridazinone analogs [1]. Commercially sourced WAY-271999 is typically supplied with a purity of ≥95% or >98%, as verified by HPLC analysis . In contrast, a generic or in-house synthesized analog may have subtle but critical structural variations (e.g., a different halogen, substitution pattern, or core heterocycle) or lower purity that can drastically alter or abolish c-Met inhibition and introduce confounding off-target effects.

Chemical Structure Quality Control Purity

Recommended Research and Industrial Applications for WAY-271999


In Vitro c-Met Kinase Activity Assays

WAY-271999 is suitable for use as a small-molecule probe in cell-free kinase assays to investigate c-Met enzymatic activity and ATP-competitive inhibition. The defined solubility profile allows for precise dose-response studies . This application aligns with the established use of pyridazinone derivatives as ATP-competitive c-Met inhibitors [1].

Cellular Studies of c-Met-Dependent Signaling Pathways

Researchers can employ WAY-271999 in cell-based models to study c-Met signaling, cell proliferation, migration, and invasion. The moderate lipophilicity (cLogP = 2.7) suggests it is likely to be cell-permeable, making it appropriate for assessing downstream effects on pathways such as PI3K/AKT and MAPK/ERK in appropriate cell lines . Its use as a specific tool compound should be interpreted in the context of its known class-level activity as a c-Met kinase inhibitor [1].

SAR Studies of Pyridazinone-Based c-Met Inhibitors

WAY-271999 serves as a key reference compound or a starting scaffold for medicinal chemistry efforts aimed at developing novel c-Met inhibitors. Its specific 4-chlorophenyl substitution on the pyridazinone core provides a defined structural anchor for SAR exploration, enabling comparisons of potency and selectivity with new analogs . The available purity and identity data from commercial vendors ensure a reliable starting material for these investigations [1].

Compound Library Screening

As a characterized c-Met inhibitor, WAY-271999 is a valuable addition to targeted small-molecule libraries for high-throughput screening (HTS) campaigns. Its inclusion allows for the identification of novel c-Met inhibitors or the assessment of c-Met-related pathway modulation in phenotypic screens. The compound's known physicochemical properties, such as its DMSO solubility, are critical for robotic liquid handling and assay compatibility in an HTS environment .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for WAY-271999

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.